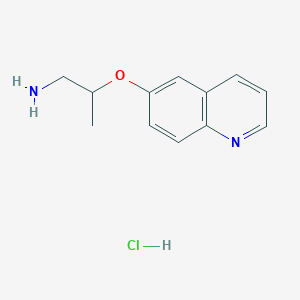

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride

Description

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is a quinoline-derived compound featuring a propan-1-amine backbone substituted with a quinolin-6-yloxy group. The quinoline moiety, a fused bicyclic aromatic system (benzene + pyridine), confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The hydrochloride salt form enhances solubility and stability, critical for pharmaceutical applications.

Properties

IUPAC Name |

2-quinolin-6-yloxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-9(8-13)15-11-4-5-12-10(7-11)3-2-6-14-12;/h2-7,9H,8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBKIIXCAWBCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC1=CC2=C(C=C1)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution

- Starting with 6-hydroxyquinoline derivatives, the phenolic hydroxyl group at the 6-position is activated for nucleophilic substitution.

- Alkyl halides, such as 1-chloropropane derivatives, are used to introduce the propan-1-amine moiety via nucleophilic substitution.

Quinoline-6-hydroxy + 1-chloropropan-2-amine → 2-(Quinolin-6-yloxy)propan-1-amine

- Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Catalyst: Potassium carbonate or sodium hydride

- Temperature: 80–120°C

- Duration: 4–8 hours

- Reaction yields ranged from 65% to 85% depending on reaction conditions, with higher yields observed when using potassium carbonate as base and elevated temperatures.

Etherification via Williamson Reaction

- The phenolic group at the 6-position of quinoline is first converted into a suitable leaving group (e.g., halide).

- The halogenated quinoline reacts with a primary amine derivative under basic conditions to form the ether linkage.

Quinoline-6-phenol + 1-chloropropan-1-amine → 2-(Quinolin-6-yloxy)propan-1-amine

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Temperature: Reflux (~80°C)

- Time: 6–12 hours

- Yields up to 78% have been reported, with purification via column chromatography.

Direct Amination and Salt Formation

- The free base of the compound is synthesized via amination of the quinoline derivative.

- The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or ethyl acetate.

Free amine + HCl → Hydrochloride salt

- Solvent: Ethanol or ethyl acetate

- Acid: Hydrochloric acid (gas or aqueous solution)

- Temperature: Room temperature to 50°C

- Duration: 1–4 hours

- High purity (>99%) hydrochloride salts are obtained with yields exceeding 90%, suitable for biochemical applications.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | Quinoline derivatives, alkyl halides | K₂CO₃, DMF, 80–120°C | 65–85 | High efficiency, straightforward purification |

| Williamson Etherification | Quinoline phenol, chloropropane amine | NaH or K₂CO₃, acetone, reflux | 70–78 | Good selectivity, versatile |

| Direct Amination & Salt Formation | Free base, HCl | Ethanol, HCl, room temp to 50°C | >90 | High purity, suitable for pharmacological use |

Research Findings and Optimization

- Reaction Optimization: Elevated temperatures (around 100°C) and the use of polar aprotic solvents like DMF or DMSO significantly improve yields.

- Purification: Column chromatography and recrystallization are standard for obtaining high-purity products.

- Yield Enhancement: Use of excess reagents and controlled reaction times minimizes by-products.

Notes and Considerations

- Substituent Effects: Electron-donating groups on the quinoline ring can enhance nucleophilicity and reaction efficiency.

- Safety: Handling of halogenated reagents and strong bases requires appropriate safety measures.

- Scale-Up: The methods are adaptable for larger-scale synthesis with optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride and related compounds:

Key Observations:

Structural Isomerism: The positional isomerism between 2-(Quinolin-6-yloxy)propan-1-amine and its propan-2-amine analog () highlights the importance of amine group placement. Propan-1-amine derivatives often exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity and steric interactions .

Quinoline vs. Indole Scaffolds: Replacing the quinoline ring with an indole system (as in ) shifts electronic properties. Indole’s pyrrole-like nitrogen enhances π-π stacking in receptor binding, whereas quinoline’s pyridine nitrogen may participate in metal coordination or base-catalyzed reactions .

Fluoxetine Comparison: Fluoxetine’s trifluoromethyl group increases lipophilicity and metabolic stability compared to the quinoline-based compound. This underscores how electron-withdrawing substituents influence drug half-life and target engagement .

Research Findings and Functional Insights

- Quinoline Derivatives: Quinoline-based compounds are frequently explored for antimicrobial, anticancer, and CNS-targeting activities. The 6-yloxy substitution in the target compound may enhance solubility while preserving planar aromaticity for intercalation or enzyme inhibition .

- Amine Group Interactions : Primary amines (as in the target compound) are more reactive in forming salts or covalent bonds with biological targets compared to secondary or tertiary amines (e.g., fluoxetine’s N-methyl group). This could translate to stronger receptor binding but higher susceptibility to metabolic oxidation .

Biological Activity

2-(Quinolin-6-yloxy)propan-1-amine hydrochloride is a chemical compound notable for its structural features, which include a quinoline moiety linked to a propan-1-amine. This combination potentially enhances its interaction with various biological targets, leading to significant pharmacological activities. This article delves into the biological activities associated with this compound, summarizing research findings, case studies, and relevant data.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The quinoline ring is known for its ability to interact with multiple biological targets, including enzymes and receptors, which can lead to therapeutic effects. The presence of the amine group may further enhance these interactions.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial properties. Quinoline derivatives are recognized for their effectiveness against various bacterial strains. The compound's mechanism may involve inhibition of bacterial enzymes or disruption of cell membrane integrity.

Antiviral Activity

In addition to antibacterial effects, this compound has been studied for its antiviral properties. Quinoline derivatives have shown potential in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes.

Anticancer Effects

The anticancer activity of this compound is particularly significant. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial enzymes | |

| Antiviral | Interference with viral replication | |

| Anticancer | Induction of apoptosis and inhibition of signaling |

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of quinoline derivatives, including this compound. The researchers found that the compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased cell death in cancerous cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial metabolism and viral replication.

- Receptor Interaction : It may bind to specific receptors involved in cell signaling pathways, modulating their activity.

- Apoptosis Induction : By activating apoptotic pathways, it can lead to programmed cell death in malignant cells.

Q & A

Basic: What are the key considerations for synthesizing 2-(Quinolin-6-yloxy)propan-1-amine hydrochloride in a laboratory setting?

Answer:

Synthesis typically involves a nucleophilic substitution reaction where the hydroxyl group of quinolin-6-ol is replaced by a propan-1-amine moiety. Key steps include:

- Reagent Selection : Use a polar aprotic solvent (e.g., DMF or DMSO) to enhance nucleophilicity .

- Temperature Control : Maintain temperatures between 60–80°C to optimize reaction kinetics while avoiding decomposition .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol is recommended to isolate high-purity product .

Validation : Confirm product identity via -NMR (quinoline aromatic protons at δ 8.2–8.8 ppm; propan-1-amine protons at δ 2.6–3.1 ppm) and LC-MS (expected [M+H]+ ≈ 273.3 g/mol) .

Basic: How can researchers resolve discrepancies in spectroscopic data for this compound?

Answer:

Contradictions in NMR or mass spectrometry data often arise from impurities or stereochemical variations. Mitigation strategies include:

- Sample Purity : Re-purify via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) to remove residual solvents or byproducts .

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography (SHELXL refinement) to confirm absolute configuration .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., fluoxetine derivatives with trifluoromethylphenoxy groups) .

Advanced: What experimental approaches are suitable for studying the biological activity of this compound?

Answer:

Advanced studies require target-specific assays and mechanistic validation:

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays (e.g., Sphingosine-1-phosphate lyase inhibition, as seen in Spns2 studies ).

- Cellular Uptake : Radiolabel the compound with or to quantify membrane permeability in cell lines (e.g., HEK293) .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation; monitor via LC-MS/MS .

Advanced: How can researchers address low solubility of this compound in aqueous buffers?

Answer:

Solubility challenges are common with aromatic amines. Solutions include:

- Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve hydrophilicity .

- Co-Solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures (≤10% v/v) to enhance dissolution without altering bioactivity .

- pH Adjustment : Prepare stock solutions in 0.1 M HCl (pH ~2) and dilute into buffered media (pH 7.4) for cellular assays .

Advanced: What strategies are recommended for resolving structural ambiguities in crystallographic studies of this compound?

Answer:

For crystallographic refinement:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to achieve high-resolution (<1.0 Å) datasets .

- Refinement Software : Employ SHELXL for small-molecule refinement, utilizing restraints for disordered quinoline rings .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Short-Term Storage : Store at –20°C in airtight, light-protected vials with desiccants (silica gel) .

- Long-Term Stability : Lyophilize and store under nitrogen at –80°C; monitor degradation via HPLC every 6 months .

- In-Solution Stability : Avoid aqueous solutions >24 hours; use DMSO stocks (≤10 mM) for biological assays .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., quinoline-binding enzymes) using AMBER or GROMACS .

- Retrosynthetic Analysis : Use tools like Pistachio or Reaxys to propose novel synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.